10-Epizonarene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epizonarene is a sesquiterpene that is (8aR)-1,2,3,7,8,8a-hexahydronaphthalene which is substituted at positions 2 and 5 by methyl groups and at position 8 by an isopropyl group (the 1R,8aS-diastereoisomer). It has a role as a volatile oil component and a plant metabolite. It is a sesquiterpene and a member of hexahydronaphthalenes.
(1R,8aS)-1,6-dimethyl-4-(propan-2-yl)-1,2,3,7,8,8a-hexahydronaphthalene is a natural product found in Hippolytia dolichophylla, Piper nigrum, and other organisms with data available.
Scientific Research Applications
Adrenomedullin in Rat Adrenal Cortex : A study by Andreis et al. (2000) explored the effect of adrenomedullin on the proliferative activity of rat adrenal cortex. It was found that adrenomedullin enhances cell proliferation and DNA synthesis in the adrenal zona glomerulosa, through specific receptor subtypes and signaling mechanisms.
Nitric Oxide on Human Spermatozoa : Research by Sengoku et al. (1998) investigated the effects of sodium nitroprusside, a nitric oxide donor, on the fertilizing ability of human spermatozoa. This study contributes to our understanding of the physiological role of nitric oxide in fertilization.
Endothelins in Rat Adrenal Cortex : The effects of endothelins on rat adrenal cortex proliferation were studied by Mazzocchi et al. (1997). They discovered that endothelins stimulate cell proliferation in the rat adrenal zona glomerulosa through specific receptors and signaling pathways.
Sperm-Zona Pellucida Binding : A study by Huyser et al. (1997) assessed the influence of various sera, follicular fluids, and seminal plasma on human sperm-zona pellucida binding. This research contributes to the understanding of fertility and reproductive health.
Antimicrobial and Antioxidant Characteristics of Stachys viticina : Jaradat and Al-Maharik (2019) conducted a study on Stachys viticina Boiss. Essential Oil, containing epizonarene, and evaluated its antimicrobial, anticancer, and antioxidant properties.
Properties
Molecular Formula |
C15H24 |
---|---|
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1R,8aS)-1,6-dimethyl-4-propan-2-yl-1,2,3,7,8,8a-hexahydronaphthalene |
InChI |
InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,12,14H,5-8H2,1-4H3/t12-,14+/m1/s1 |
InChI Key |
FIAKMTRUEKZMNO-OCCSQVGLSA-N |
Isomeric SMILES |
C[C@@H]1CCC(=C2[C@H]1CCC(=C2)C)C(C)C |
Canonical SMILES |
CC1CCC(=C2C1CCC(=C2)C)C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.